Competitive Versus Uncompetitive Mitochondrial Complex I Inhibition: Preserved Respiratory Capacity Differentiates Imeglimin from Metformin
In a direct comparative study using primary rat hepatocytes, imeglimin and metformin were evaluated for their effects on mitochondrial respiratory chain kinetics. Imeglimin decreased the affinity of NADH for the respiratory chain without affecting Vmax (competitive inhibition), whereas metformin decreased both Vmax and affinity (uncompetitive inhibition). Critically, imeglimin did not decrease the oxygen consumption rate in intact cells, in marked contrast to metformin [1]. This mechanistic distinction was confirmed ex vivo: metformin produced higher mitochondrial Complex I inhibition versus only slight effects with imeglimin [2].
| Evidence Dimension | Mitochondrial Complex I inhibition kinetics and respiratory capacity |
|---|---|
| Target Compound Data | Competitive inhibition: decreased NADH affinity for respiratory chain; Vmax unaffected; no decrease in oxygen consumption rate in intact cells; slight Complex I inhibition ex vivo |
| Comparator Or Baseline | Metformin: uncompetitive inhibition; decreased both Vmax and NADH affinity; decreased oxygen consumption rate in intact cells; higher Complex I inhibition ex vivo |
| Quantified Difference | Qualitative mechanistic divergence: competitive (Imeglimin) vs. uncompetitive (Metformin) inhibition mode; preserved vs. suppressed maximal respiratory capacity |
| Conditions | Primary rat hepatocytes; in situ respiratory chain oxygen consumption as function of NADH concentration; ex vivo Complex I activity measurements |
Why This Matters
This mechanistic difference directly underlies Imeglimin's lower risk of lactic acidosis and its ability to improve mitochondrial function rather than merely suppressing respiration, making it the preferred research compound for programs targeting mitochondrial bioenergetic restoration in diabetes.
- [1] Vial G, Chauvin M-A, Bendridi N, et al. The mechanism by which imeglimin inhibits gluconeogenesis in rat liver cells. Endocrinol Diabetes Metab. 2021;4(2):e00211. doi:10.1002/edm2.211. PMID: 33855213. View Source
- [2] Theurey P, Vial G, Fontaine E, et al. Reduced lactic acidosis risk with Imeglimin: Comparison with Metformin. Physiol Rep. 2022;10(5):e15151. doi:10.14814/phy2.15151. View Source
